3'-O-Methylbatatasin III

Catalog No.
S597688
CAS No.
101330-69-2
M.F
C16H18O3
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-O-Methylbatatasin III

CAS Number

101330-69-2

Product Name

3'-O-Methylbatatasin III

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3

InChI Key

FDJURJXPMJANDW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O

Spasmolytic Activity:

Research suggests that 3′-O-Methylbatatasin III exhibits spasmolytic activity, meaning it has the potential to relax muscles and relieve spasms. A study published in "MedChemExpress" found that the compound demonstrated this effect in isolated guinea pig ileum, suggesting its possible therapeutic application in managing conditions like irritable bowel syndrome or muscle cramps [].

Source and Availability:

3′-O-Methylbatatasin III is a naturally occurring compound found in sweet potatoes (Ipomoea batatas) []. Several companies offer the compound as a research chemical, allowing scientists to study its properties and potential applications further [].

3'-O-Methylbatatasin III is a naturally occurring compound classified as a stilbene derivative, specifically a methoxylated phenolic compound. It has the chemical formula C16H18O3C_{16}H_{18}O_3 and is known for its structural features, which include a methoxy group at the 3' position of the batatasin backbone. This compound is often studied for its potential biological activities and therapeutic applications.

Typical of phenolic compounds. These reactions include:

  • Alkylation: The hydroxyl group can undergo alkylation, leading to the formation of ether derivatives.
  • Oxidation: The phenolic structure can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters, which may enhance its bioavailability and stability.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 3'-O-Methylbatatasin III exhibits several biological activities, including:

  • Antifungal Activity: It has been shown to possess antifungal properties, making it a candidate for developing antifungal agents .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
  • Potential Anticancer Effects: Preliminary studies suggest that it may have anticancer properties, although further research is needed to elucidate these effects.

The synthesis of 3'-O-Methylbatatasin III can be achieved through various methods:

  • Extraction from Natural Sources: It can be isolated from plants known to produce stilbenes, such as sweet potatoes.
  • Chemical Synthesis: Laboratory synthesis may involve starting with simpler stilbene derivatives and employing methylation reactions to introduce the methoxy group at the 3' position.
  • Biotransformation: Utilizing microorganisms or enzymes to convert precursor compounds into 3'-O-Methylbatatasin III through biocatalysis.

Interaction studies of 3'-O-Methylbatatasin III focus on its effects on various biological systems:

  • Synergistic Effects: Research has shown that it may enhance the efficacy of other antifungal agents when used in combination.
  • Mechanism of Action: Studies are ongoing to determine how it interacts at the cellular level, particularly in relation to its antifungal activity and potential effects on cancer cell lines.

Similar Compounds

Several compounds share structural similarities with 3'-O-Methylbatatasin III, each exhibiting unique properties. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Batatasin ISimilar backboneExhibits different biological activities.
ResveratrolSimilar phenolic structureKnown for strong antioxidant and anticancer effects.
PterostilbeneMethoxylated stilbeneMore potent in certain biological assays.

These compounds highlight the diversity within the stilbene class and underscore the unique characteristics of 3'-O-Methylbatatasin III in terms of its specific biological activities and potential applications.

3'-O-Methylbatatasin III (3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol) is a naturally occurring stilbenoid compound belonging to the bibenzyl derivative class, with a molecular formula of C16H18O3 and molecular weight of 258.31 g/mol [1] [5]. This compound is primarily found in various species of the Orchidaceae family, including Pleione bulbocodioides, Bletilla striata, Gymnadenia conopsea, and Coelogyne ovalis [5] [19]. The biosynthesis of 3'-O-Methylbatatasin III follows the general stilbenoid biosynthetic pathway in plants, which begins with the shikimate pathway and proceeds through several enzymatic transformations [22].

The stilbenoid biosynthetic pathway in Orchidaceae species involves a series of enzymatic reactions that convert primary metabolites into specialized secondary compounds [17]. The pathway begins with the shikimate pathway, which produces phenylalanine as a key intermediate [22] [21]. Phenylalanine is then converted to cinnamic acid through the action of phenylalanine ammonia-lyase, followed by hydroxylation to form p-coumaric acid via cinnamate 4-hydroxylase [22]. Subsequently, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase, which then condenses with three molecules of malonyl-CoA to form the basic stilbene scaffold through the action of stilbene synthase [22] [21].

The stilbene scaffold undergoes various modifications, including hydroxylation and methylation, to produce a diverse array of stilbenoid compounds [20]. In the case of 3'-O-Methylbatatasin III, the biosynthetic pathway involves the formation of Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl) as a precursor, followed by selective methylation of the 3'-hydroxyl group by specific O-methyltransferases [20] [23]. This regioselective methylation is a critical step in the biosynthesis of 3'-O-Methylbatatasin III and is catalyzed by specialized enzymes that exhibit high substrate specificity [23].

Pathway StepEnzymes InvolvedSubstrateProduct
1. Shikimate pathwayDAHP synthase, Shikimate kinasePhosphoenolpyruvate + Erythrose 4-phosphatePhenylalanine
2. DeaminationPhenylalanine ammonia-lyasePhenylalanineCinnamic acid
3. HydroxylationCinnamate 4-hydroxylaseCinnamic acidp-Coumaric acid
4. CoA activation4-coumarate-CoA ligasep-Coumaric acidp-Coumaroyl-CoA
5. CondensationStilbene synthasep-Coumaroyl-CoA + 3 Malonyl-CoAStilbene scaffold
6. HydroxylationCytochrome P450 monooxygenasesStilbene scaffoldHydroxylated stilbenes
7. MethylationO-methyltransferasesBatatasin III3'-O-Methylbatatasin III

The biosynthesis of 3'-O-Methylbatatasin III is regulated by various factors, including developmental cues, environmental conditions, and stress responses [18] [37]. Transcription factors, particularly those belonging to the MYB family, play crucial roles in controlling the expression of genes involved in stilbenoid biosynthesis [22]. Additionally, the production of 3'-O-Methylbatatasin III varies among different Orchidaceae species and is influenced by tissue-specific factors and growth stages [19] [37].

Enzymatic Methylation Mechanisms in Pleione bulbocodioides

In Pleione bulbocodioides, the enzymatic methylation of Batatasin III to form 3'-O-Methylbatatasin III involves specific O-methyltransferases that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3'-hydroxyl group of the substrate [6] [30]. These O-methyltransferases exhibit high regioselectivity, preferentially methylating the 3'-hydroxyl group while leaving other hydroxyl groups unmodified [30] [35]. The enzymatic methylation mechanism in Pleione bulbocodioides involves several distinct steps that ensure the precise transfer of the methyl group to the target hydroxyl group [35].

The methylation process begins with the recognition and binding of the substrate, Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl), by the O-methyltransferase enzyme [30]. The enzyme contains a substrate-binding pocket that accommodates the bibenzyl structure of Batatasin III, positioning the 3'-hydroxyl group in proximity to the active site [35]. Simultaneously, the methyl donor, S-adenosyl-L-methionine (SAM), binds to a specific domain within the enzyme that contains conserved motifs characteristic of methyltransferases [30] [36].

Once both the substrate and the methyl donor are properly positioned within the active site, the catalytic activation of the 3'-hydroxyl group occurs through deprotonation by a catalytic base residue in the enzyme [36]. This activation generates a nucleophilic alkoxide that can attack the methyl group of SAM [30]. The methyl transfer step involves a nucleophilic attack by the activated 3'-hydroxyl group on the methyl group of SAM, resulting in the formation of 3'-O-Methylbatatasin III and S-adenosyl-L-homocysteine (SAH) as products [36] [35].

Methylation StepMolecular MechanismStructural Features
Substrate recognitionEnzyme recognizes Batatasin IIISubstrate binding pocket accommodates bibenzyl structure
SAM bindingSAM binds to active siteSAM binding domain contains conserved motifs
Catalytic activationDeprotonation of 3'-hydroxyl groupCatalytic residues positioned for hydroxyl activation
Methyl transferNucleophilic attack on SAM methyl groupTransition state stabilized by hydrogen bonding
Product releaseRelease of 3'-O-Methylbatatasin III and SAHConformational change facilitates product release

The O-methyltransferases in Pleione bulbocodioides that catalyze the formation of 3'-O-Methylbatatasin III are regulated by various factors, including transcription factors and environmental conditions [22] [40]. Studies have shown that the expression of these enzymes is tissue-specific and varies with developmental stages, with highest expression observed in tuber tissues [40]. Additionally, the activity of these enzymes can be induced by stress conditions, such as pathogen attack or environmental changes, leading to increased production of 3'-O-Methylbatatasin III as a defense mechanism [6] [40].

The regioselective methylation at the 3'-position is a critical feature of the enzymatic mechanism in Pleione bulbocodioides [30]. This selectivity is determined by the three-dimensional structure of the enzyme's active site, which positions the 3'-hydroxyl group of Batatasin III in an optimal orientation for methyl transfer [35] [36]. The specificity of this methylation contributes to the unique biological activities of 3'-O-Methylbatatasin III, distinguishing it from other methylated derivatives of Batatasin III [6].

Tissue-Specific Production in Bletilla striata Rhizomes

In Bletilla striata, the production of 3'-O-Methylbatatasin III exhibits distinct tissue-specific patterns, with the highest concentrations found in the rhizomes [15] [37]. The accumulation of this compound varies significantly across different growth stages and is influenced by various developmental and environmental factors [15] [18]. Understanding the tissue-specific production of 3'-O-Methylbatatasin III in Bletilla striata rhizomes provides insights into its physiological roles and potential applications [37].

Research has shown that the content of 3'-O-Methylbatatasin III in Bletilla striata rhizomes changes throughout the plant's life cycle [15]. During the vegetative growth stage, relatively low concentrations of 3'-O-Methylbatatasin III are detected, primarily in young rhizome tissues [18]. As the plant enters the flowering period, moderate concentrations of the compound begin to accumulate in the rhizome cortex [15] [37]. During the fruiting period, there is a significant increase in 3'-O-Methylbatatasin III concentration, particularly in the vascular tissues of the rhizomes [18].

The highest concentration of 3'-O-Methylbatatasin III in Bletilla striata is observed during the harvesting period, with maximum accumulation in mature rhizome storage tissues [15] [37]. This temporal pattern of accumulation suggests that the production of 3'-O-Methylbatatasin III is closely linked to the developmental stages of the plant and may serve specific physiological functions at different growth phases [18] [37].

Growth Stage3'-O-Methylbatatasin III ContentTissue DistributionRegulatory Factors
Vegetative growthLow concentrationPrimarily in young rhizome tissuesDevelopmental cues initiate biosynthesis
Flowering periodModerate concentrationAccumulation in rhizome cortexTranscription factors activate pathway genes
Fruiting periodIncreasing concentrationConcentrated in rhizome vascular tissuesEnvironmental stress enhances production
Harvesting periodHighest concentrationHighest in mature rhizome storage tissuesSeasonal changes trigger maximum accumulation

The tissue-specific production of 3'-O-Methylbatatasin III in Bletilla striata rhizomes is regulated by a complex interplay of genetic, developmental, and environmental factors [18] [37]. Transcriptomic analyses have revealed that the expression of genes involved in stilbenoid biosynthesis, including those encoding O-methyltransferases, varies across different tissues and developmental stages [37]. Specifically, the expression of these genes is highest in rhizome tissues during the harvesting period, correlating with the peak accumulation of 3'-O-Methylbatatasin III [15] [37].

Environmental factors, such as light, temperature, and stress conditions, also influence the production of 3'-O-Methylbatatasin III in Bletilla striata rhizomes [18]. Studies have shown that exposure to certain stressors, including pathogen attack and mechanical damage, can enhance the biosynthesis of stilbenoids, including 3'-O-Methylbatatasin III, as part of the plant's defense response [15] [18]. Additionally, seasonal changes and cultivation conditions can significantly affect the accumulation of this compound in rhizome tissues [37].

The tissue-specific production of 3'-O-Methylbatatasin III in Bletilla striata rhizomes has important implications for the harvesting and utilization of this plant for medicinal purposes [15]. Understanding the optimal growth stage and tissue for maximum compound accumulation can guide cultivation practices and extraction methods to maximize yield [37]. Furthermore, the identification of factors that enhance the production of 3'-O-Methylbatatasin III can potentially be exploited to increase its content in cultivated plants [15] [18].

Ecological Role as Allelochemical

3'-O-Methylbatatasin III serves as an important allelochemical in both marine and terrestrial ecosystems, contributing to the ecological interactions of Orchidaceae species with their environment [23] [24]. As an allelochemical, this compound plays crucial roles in chemical defense against various organisms, including microbes, plants, and herbivores [24]. The ecological functions of 3'-O-Methylbatatasin III are diverse and include biofouling inhibition in marine environments and defense against phytopathogens in terrestrial ecosystems [23] [33].

The allelopathic properties of 3'-O-Methylbatatasin III are attributed to its unique chemical structure, which enables it to interact with various biological targets [24]. The presence of methoxy groups at specific positions in the molecule contributes to its biological activity and determines its effectiveness against different organisms [23]. Studies have shown that 3'-O-Methylbatatasin III can inhibit the growth of competing plants, microorganisms, and herbivores, providing a competitive advantage to the producing plants [24] [33].

In natural ecosystems, 3'-O-Methylbatatasin III is released into the environment through various mechanisms, including root exudation, leaching from plant tissues, and decomposition of plant material [23]. Once in the environment, this compound can affect the growth and development of neighboring organisms, influencing community structure and ecosystem dynamics [24]. The ecological significance of 3'-O-Methylbatatasin III extends beyond its immediate effects on target organisms, as it can also shape the evolution of plant-microbe and plant-herbivore interactions [23] [33].

Biofouling Inhibition Mechanisms in Marine Environments

3'-O-Methylbatatasin III exhibits remarkable antifouling properties in marine environments, effectively inhibiting the attachment and growth of various marine organisms on submerged surfaces [24] [33]. This compound belongs to a class of dihydrostilbenes that have been shown to possess powerful general antifouling effects against both marine microfoulers and macrofoulers at low concentrations [33]. The biofouling inhibition mechanisms of 3'-O-Methylbatatasin III involve multiple targets and pathways, making it an effective natural antifoulant [24] [33].

One of the primary mechanisms by which 3'-O-Methylbatatasin III inhibits biofouling is the prevention of initial attachment of marine organisms to surfaces [33]. The compound interferes with cell surface adhesins and receptors of marine bacteria, which are typically the initial colonizers in the biofouling process [24]. By disrupting the ability of these bacteria to attach to surfaces, 3'-O-Methylbatatasin III prevents the formation of the primary biofilm that serves as a foundation for subsequent colonization by other organisms [33] [41].

Microalgae, which are important contributors to marine biofouling, show particular sensitivity to 3'-O-Methylbatatasin III, with inhibitory effects observed at nanogram per milliliter concentrations [24] [33]. The compound disrupts the cell-cell communication systems of these organisms, interfering with quorum sensing signaling molecules that regulate biofilm formation [41]. Additionally, 3'-O-Methylbatatasin III alters the surface properties of microalgae cells, affecting their ability to adhere to surfaces and form colonies [24] [33].

Inhibition MechanismMolecular TargetsEffectiveness Against
Prevention of initial attachmentCell surface adhesins and receptorsMarine bacteria (initial colonizers)
Disruption of cell-cell communicationQuorum sensing signaling moleculesMicroalgae (highly sensitive at ng/mL levels)
Interference with biofilm maturationExtracellular polymeric substancesMacrofoulers (barnacle cyprids)
Alteration of surface propertiesCell membrane integrity and fluidityMixed species biofilms
Inhibition of extracellular matrix formationEnzymes involved in matrix productionEstablished biofilm communities

For macrofoulers such as barnacle cyprids, 3'-O-Methylbatatasin III exhibits inhibitory effects on settlement and metamorphosis [33]. Studies have shown that the compound can inhibit the settlement of barnacle cyprids at concentrations in the low microgram per milliliter range, with IC50 values comparable to commercial antifouling products [24] [33]. Importantly, the inhibitory effects of 3'-O-Methylbatatasin III on barnacle settlement are reversible and non-toxic, suggesting that the compound acts through specific mechanisms rather than general toxicity [33].

The effectiveness of 3'-O-Methylbatatasin III as an antifoulant is influenced by its physicochemical properties, particularly its hydrophobicity and hydrogen-bond forming capacity [24]. The presence of methoxy groups in the molecule contributes to its optimal balance of hydrophobicity and hydrophilicity, allowing it to interact effectively with biological targets while maintaining sufficient water solubility [33]. This balance is crucial for the compound's ability to penetrate biofilms and reach target organisms [24] [33].

Research has demonstrated that 3'-O-Methylbatatasin III and related dihydrostilbenes represent a promising class of natural antifoulants that could potentially replace traditional biocidal compounds in marine antifouling applications [33]. The compound's ability to inhibit biofouling through non-toxic and reversible mechanisms makes it an environmentally friendly alternative to conventional antifoulants, which often have detrimental effects on non-target marine organisms [24] [33].

Defense Against Phytopathogens in Terrestrial Ecosystems

In terrestrial ecosystems, 3'-O-Methylbatatasin III serves as an important defense compound against various phytopathogens, contributing to the chemical defense arsenal of Orchidaceae species [16] [34]. This stilbenoid compound acts as a phytoalexin, a plant-produced antimicrobial substance that is synthesized in response to pathogen attack or stress conditions [34]. The defense mechanisms of 3'-O-Methylbatatasin III against phytopathogens involve multiple modes of action, targeting various aspects of pathogen biology [16] [41].

One of the primary defense mechanisms of 3'-O-Methylbatatasin III is its direct antimicrobial activity against fungal pathogens [34]. The compound can inhibit the growth of various plant pathogenic fungi by disrupting their cell wall and membrane integrity [16]. This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death [34] [41]. Studies have shown that 3'-O-Methylbatatasin III is particularly effective against fungal pathogens that cause root and stem diseases in plants [16].

In addition to its antifungal properties, 3'-O-Methylbatatasin III also exhibits antibacterial activity against various bacterial phytopathogens [34]. The compound can inhibit essential metabolic enzymes in these bacteria, interfering with their growth and reproduction [16] [41]. Furthermore, 3'-O-Methylbatatasin III can disrupt the production of virulence factors by bacterial pathogens, reducing their ability to cause disease in plants [34].

Defense MechanismEffectiveness AgainstMode of Action
Direct antimicrobial activityFungal pathogens (growth inhibition)Disruption of cell wall/membrane integrity
Inhibition of pathogen enzymesBacterial phytopathogensInhibition of essential metabolic enzymes
Disruption of pathogen cell membranesOomycetesInterference with virulence factor production
Interference with pathogen signalingViral infections (indirect protection)Alteration of pathogen gene expression
Induction of plant defense responsesHerbivorous insectsActivation of plant systemic resistance

The defense role of 3'-O-Methylbatatasin III extends beyond direct antimicrobial activity [16]. The compound can also interfere with pathogen signaling systems, altering gene expression patterns in pathogens and affecting their ability to colonize plant tissues [34]. For instance, 3'-O-Methylbatatasin III has been shown to disrupt quorum sensing in certain bacterial pathogens, inhibiting the coordination of virulence factor production and biofilm formation [16] [41].

An important aspect of 3'-O-Methylbatatasin III's defense function is its ability to induce plant defense responses [34]. When plants are exposed to this compound, either through exogenous application or endogenous production, it can activate systemic resistance mechanisms that enhance the plant's overall defense capacity [16]. This induced resistance involves the upregulation of defense-related genes, production of pathogenesis-related proteins, and strengthening of physical barriers against pathogen invasion [34] [41].

The production of 3'-O-Methylbatatasin III in Orchidaceae species is often induced by pathogen attack or stress conditions, highlighting its role as a defense compound [16] [34]. The accumulation of this stilbenoid in response to pathogen challenge provides a rapid and effective defense mechanism that can limit the spread of infection [34]. Additionally, the constitutive presence of 3'-O-Methylbatatasin III in certain plant tissues, such as rhizomes and tubers, provides preformed protection against soil-borne pathogens [16].

Research has shown that 3'-O-Methylbatatasin III also contributes to plant defense against herbivorous insects [34]. The compound can deter feeding by certain insect species and may interfere with insect development and reproduction [16]. This anti-herbivore activity, combined with its antimicrobial properties, makes 3'-O-Methylbatatasin III a versatile defense compound that protects plants against multiple types of biotic stressors [34] [41].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.125594432 g/mol

Monoisotopic Mass

258.125594432 g/mol

Heavy Atom Count

19

Wikipedia

3'-O-Methylbatatasin III

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Last modified: 08-15-2023

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